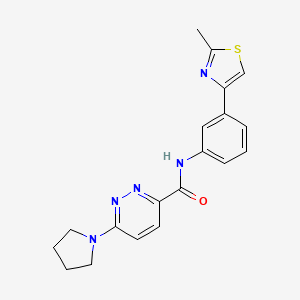
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as MPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPTP is a pyridazine-based compound that has been studied for its ability to modulate various biological pathways, including those involved in cancer and neurodegenerative diseases.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound that can be synthesized through various chemical processes involving heterocyclic compounds. For example, the synthesis of novel heterocyclic aryl monoazo organic compounds, which include derivatives related to pyridine and pyridazine, has been achieved through condensation reactions. These compounds have shown significant biological activities, such as antioxidant, antitumor, and antimicrobial activities, and have been applied in dyeing polyester fabrics, suggesting their potential in fabricating sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of pyridinethiones and related compounds, including isothiazolopyridines, pyridothiazines, and pyridothiazepines, showcases the versatility of this chemical scaffold in producing compounds with valuable biological activities. This method offers higher yields in shorter times compared to conventional chemical synthesis methods (Youssef et al., 2012).
Antimicrobial and Antitumor Activities
Compounds containing the pyridazine moiety have been explored for their potential in treating various diseases due to their antimicrobial and antitumor properties. For instance, enaminones used as building blocks for synthesizing substituted pyrazoles have shown cytotoxic effects against human breast and liver carcinoma cell lines, alongside their antimicrobial activity (Riyadh, 2011).
Cardiovascular Applications
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyridazine, has revealed compounds with promising cardiovascular agent potential. Some of these compounds have demonstrated significant coronary vasodilating and antihypertensive activities, which could lead to new therapeutic options for cardiovascular diseases (Sato et al., 1980).
Anti-Inflammatory Applications
The synthesis and evaluation of the antiinflammatory activity of ibuprofen analogs, including those with pyrrolidine substituents, have shown potent antiinflammatory effects. This highlights the potential of compounds with pyridazine cores in developing new anti-inflammatory agents (Rajasekaran et al., 1999).
Propriétés
IUPAC Name |
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-13-20-17(12-26-13)14-5-4-6-15(11-14)21-19(25)16-7-8-18(23-22-16)24-9-2-3-10-24/h4-8,11-12H,2-3,9-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVYOOTVNDSOBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methylthiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)
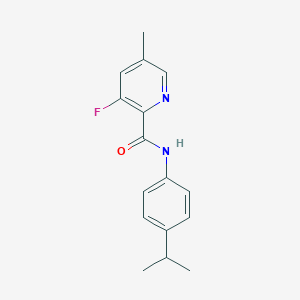
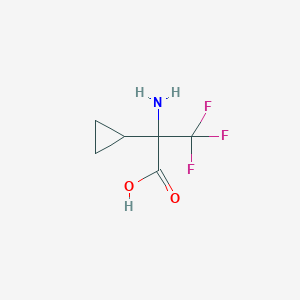
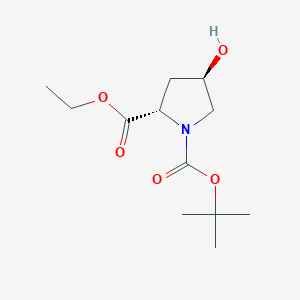
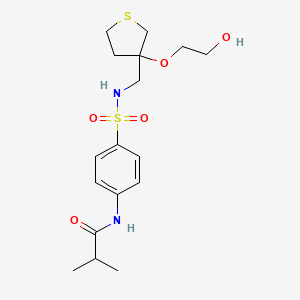
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
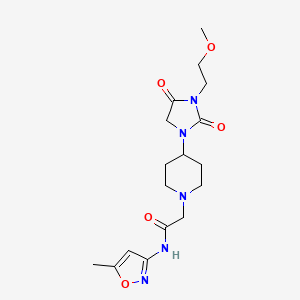
![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)
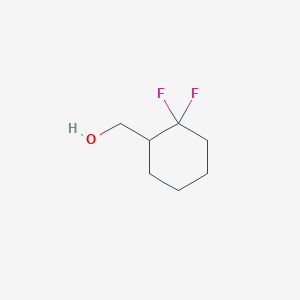
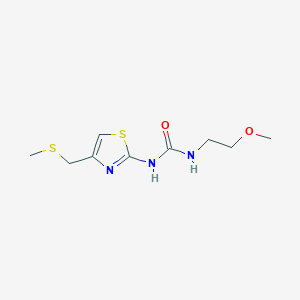
![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)